Epoprostenol E-isomer Sodium Salt

vasodilation blood pressure carbaprostacyclin

Epoprostenol E-isomer Sodium Salt (CAS 63594-60-5) is the (5E) geometric isomer of prostacyclin (Prostaglandin I₂) sodium salt, a synthetic eicosanoid belonging to the prostaglandin class of potent vasodilators and platelet aggregation inhibitors. The compound has molecular formula C₂₀H₃₂NaO₅ and a molecular weight of 375.46 g/mol, differing from the naturally occurring (5Z)-epoprostenol sodium (CAS 35121-78-9) solely in the configuration of the Δ⁵ vinyl ether double bond.

Molecular Formula C20H32NaO5
Molecular Weight 375.5 g/mol
Cat. No. B12808611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpoprostenol E-isomer Sodium Salt
Molecular FormulaC20H32NaO5
Molecular Weight375.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O.[Na]
InChIInChI=1S/C20H32O5.Na/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22;/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24);/b11-10+,15-8+;/t14-,16+,17+,18+,19-;/m0./s1
InChIKeyWHVPOEPABJZBBY-SKCVCGPLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epoprostenol E-Isomer Sodium Salt: Chemical Identity and Procurement-Relevant Characteristics


Epoprostenol E-isomer Sodium Salt (CAS 63594-60-5) is the (5E) geometric isomer of prostacyclin (Prostaglandin I₂) sodium salt, a synthetic eicosanoid belonging to the prostaglandin class of potent vasodilators and platelet aggregation inhibitors . The compound has molecular formula C₂₀H₃₂NaO₅ and a molecular weight of 375.46 g/mol, differing from the naturally occurring (5Z)-epoprostenol sodium (CAS 35121-78-9) solely in the configuration of the Δ⁵ vinyl ether double bond [1]. This single stereochemical alteration produces a chemically stable isomer that is not the endogenous ligand but serves as a critical reference standard in pharmaceutical quality control, method validation, and stability studies for epoprostenol drug substance and drug product analysis [2].

Why Epoprostenol E-Isomer Sodium Salt Cannot Be Substituted by the Z-Isomer or Other Prostacyclin Analogs


Prostacyclin and its analogs exhibit profound stereochemical dependence in their pharmacological profile, making simple substitution between geometric isomers scientifically invalid. The naturally occurring (5Z) epoprostenol sodium is the clinically administered vasodilator with a half-life of approximately 3–5 minutes in vivo due to rapid spontaneous hydrolysis of the vinyl ether to 6-keto-PGF₁α [1]. The (5E) isomer, while chemically more stable under certain conditions, is not bioequivalent: in carbaprostacyclin analog series, the 5E isomer can be up to 30-fold more potent as a platelet aggregation inhibitor and 7-fold more active as a vasodepressor than the corresponding 5Z isomer, yet the two isomers produce opposite central nervous system effects — 5E is depressive (mimicking natural PGI₂), while 5Z is stimulatory [2]. Furthermore, the stereochemical preference inverts depending on the heterocyclic scaffold: Z-isomers are more active in the oxa-cyclic prostacyclin series, whereas E-isomers dominate in the carba-cyclic series [3]. These data demonstrate that 5E and 5Z isomers are pharmacologically distinct entities that cannot be interchanged without altering both potency and qualitative biological response.

Quantitative Differentiation Evidence for Epoprostenol E-Isomer Sodium Salt Versus Comparators


Vasodepressor Potency: 5E Isomer is 7-Fold More Active Than 5Z Isomer in Normotensive Rat Model

In a direct head-to-head comparison of the two geometric isomers of the stable carbaprostacyclin derivative 13,14-didehydro-20-methyl-carbo-PGI₂, the 5E isomer (FCE 22177) was 7 times more potent than the 5Z isomer (FCE 22176) in lowering mean blood pressure in normotensive anaesthetized rats following intravenous administration [1]. Both isomers produced qualitatively similar hypotensive and heart-rate-increasing effects, but the quantitative potency difference was substantial and reproducible. This demonstrates that the stereochemical configuration at the Δ⁵ position is a critical determinant of vasodepressor activity in carbacyclic prostacyclin analogs, and by class-level inference, the epoprostenol E-isomer sodium salt is expected to exhibit significantly differentiated vasoactivity compared to the Z-isomer in receptor-mediated vascular responses [2].

vasodilation blood pressure carbaprostacyclin stereoselective pharmacology

Anti-Platelet Aggregation: 5E Isomer is 30-Fold More Potent Than 5Z Isomer In Vitro

In the same comparative study of carbaprostacyclin geometric isomers, the 5E isomer (FCE 22177) inhibited guinea-pig platelet aggregation in vitro with 30-fold greater potency than the 5Z isomer (FCE 22176) [1]. The two isomers showed qualitatively analogous inhibitory effects, but the quantitative divergence was an order of magnitude larger than that observed for vasodepressor activity. This stereochemistry-dependent potency gradient for anti-platelet action is consistent with findings in other prostacyclin analog series, where 5E-isomers of carbacyclic compounds are consistently more potent than their 5Z counterparts on platelet function, while the selectivity pattern inverts for oxa-cyclic analogs — where Z-isomers are substantially more active [2]. The anti-aggregative potency of E-isomers of carba-analogues on human platelets has been independently measured at 10⁻¹–10⁻² of PGE₁ activity, with E-isomers demonstrating greater selectivity for platelet over smooth muscle targets compared to PGE₁ [3].

platelet aggregation inhibition anti-thrombotic guinea-pig in vitro pharmacology

Central Nervous System Effects: 5E and 5Z Isomers Produce Opposite Behavioral Responses

A striking qualitative differentiation was observed in murine behavioral assays: the 5E isomer (FCE 22177) induced a depressive symptomatology in mice (Irwin's test), consistent with the effects of natural prostacyclin (PGI₂), whereas the 5Z isomer (FCE 22176) produced the opposite effect — behavioural excitation and stimulation [1]. This qualitative inversion was confirmed in the rotarod motor coordination test, where 5E caused depression and motor impairment, while 5Z caused excitation. These findings suggest that the two geometric isomers engage distinct prostacyclin receptor sites or signalling pathways in the CNS, potentially differentiating between Ca²⁺-linked and adenylate cyclase-linked receptor populations [1]. The data underscore that the 5E configuration preserves the native prostacyclin-like CNS profile, while the 5Z configuration does not — a critical consideration for any research application where CNS penetration or central prostacyclin receptor pharmacology is relevant.

CNS pharmacology behavioral pharmacology prostacyclin receptor subtypes stereochemical inversion

Pharmaceutical Analytical Role: Essential Impurity Reference Standard for Epoprostenol Sodium Drug Substance QC

Epoprostenol E-isomer Sodium Salt is listed among the seven potential organic impurities quantified in epoprostenol sodium bulk drug substance via validated reversed-phase HPLC methods [1]. The compound is used as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) for generic epoprostenol formulations [2]. Its differentiation from the active pharmaceutical ingredient (the natural 5Z-isomer) is essential for establishing chromatographic specificity — separation of the E-isomer from the Z-isomer and from other related prostaglandin impurities (e.g., 6-keto-PGF₁α, Δ⁶-PGI₁) must be demonstrated to satisfy ICH Q3A/B impurity identification and qualification thresholds in regulatory submissions . The E-isomer is supplied with detailed Certificates of Analysis (COA) and characterization data compliant with pharmacopoeial guidelines, enabling traceability against USP or EP reference standards [2].

pharmaceutical quality control impurity profiling reference standard HPLC method validation

Stereochemical Configuration-Activity Relationship: Z-Isomers Active in Oxa-Cyclic Series, E-Isomers Active in Carba-Cyclic Series

A systematic structure-activity relationship (SAR) study across multiple prostacyclin analog series established that stereochemical preference at the Δ⁵ double bond is scaffold-dependent: in the oxa-cyclic prostacyclin series (natural 6,9-epoxy structure), the Z-isomers are substantially more active than the E-isomers, whereas in the carba-cyclic prostacyclin series (6a-carbaprostacyclin), the E-isomers are substantially more active than their Z counterparts [1]. This inversion of stereochemical preference was confirmed in a parallel study of bicyclooctane and bicycloheptane carbacyclic analogs, where 5E isomers of both scaffolds with normal α-chain length were at least one order of magnitude more active than the corresponding 5Z isomers on rat stomach smooth muscle, with the most active 5E bicyclooctane analog displaying an EC₅₀ of 1.2–2.8 × 10⁻⁷ M [2]. The underlying mechanism is attributed to differential receptor binding conformations imposed by the heterocyclic ring system, which alter the spatial presentation of the carboxylate side chain and the ω-side chain hydroxyl group to the prostacyclin (IP) receptor [1].

structure-activity relationship prostacyclin analogs heterocyclic scaffold drug design

Isomerization Liability: 5Z to 5E Conversion During Storage and Formulation as a Degradation Pathway

Prostacyclin and its analogs bearing the vinyl ether moiety are susceptible to Z→E isomerization under both acidic and alkaline aqueous conditions. Studies on nileprost, a 5-cyano prostacyclin analog, demonstrated that the vinyl ether moiety converts from the 5Z form to the 5E form in both acidic and alkaline media, with the isomerization occurring alongside hydrolysis and dehydration degradation pathways [1]. While introduction of the 5-cyano group in nileprost substantially stabilizes the vinyl ether compared to natural prostacyclin (which has a half-life of approximately 14.5 minutes at 4°C in aqueous buffer), the Z→E isomerization remains a detectable degradation route . This implies that in epoprostenol sodium drug substance and formulated product, the E-isomer may form as a degradation product during storage, particularly under conditions of pH stress, temperature excursions, or prolonged shelf-life — making the E-isomer reference standard essential for stability-indicating analytical methods and forced degradation studies [2].

drug stability isomerization degradation pathway formulation science

High-Value Application Scenarios for Epoprostenol E-Isomer Sodium Salt Procurement


Pharmaceutical Impurity Reference Standard for Generic Epoprostenol Sodium ANDA/DMF Filing

The primary procurement use case for Epoprostenol E-isomer Sodium Salt is as a certified impurity reference standard in pharmaceutical quality control laboratories supporting Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions for generic epoprostenol sodium formulations. Regulatory guidance (ICH Q3A/Q3B) requires identification, quantification, and qualification of specified organic impurities in drug substances. The E-isomer must be chromatographically resolved from the active Z-isomer using validated HPLC methods — a critical demonstration of method specificity that regulators evaluate during application review [1]. Laboratories procuring this compound typically require a detailed Certificate of Analysis (COA) including HPLC purity, identity confirmation by NMR or mass spectrometry, and residual solvent data, enabling traceability to pharmacopoeial standards (USP or EP) where applicable [2].

Stability-Indicating Method Development and Forced Degradation Studies

Given that the E-isomer can form via Z→E isomerization of the vinyl ether moiety during storage under pH or temperature stress, the compound is an essential analyte in stability-indicating HPLC method development [1]. Forced degradation studies (acid, base, thermal, oxidative, and photolytic stress) on epoprostenol sodium drug substance require the E-isomer reference standard to confirm peak identity in stressed-sample chromatograms and to establish system suitability criteria — specifically resolution between the API (5Z) peak and the E-isomer peak. This application is directly supported by published degradation studies demonstrating Z→E conversion in prostacyclin analogs under both acidic and alkaline conditions [2].

Stereochemical Selectivity Research on Prostacyclin (IP) Receptor Pharmacology

The profound stereochemical differentiation between 5E and 5Z isomers — including 30-fold anti-platelet potency differences, 7-fold vasodepressor potency differences, and opposite CNS behavioural effects — makes the E-isomer sodium salt a valuable tool compound for probing prostacyclin (IP) receptor subtype pharmacology and stereochemical determinants of receptor activation [1]. Research groups investigating the existence of multiple IP receptor subtypes or tissue-specific receptor conformations can use the E-isomer as a stereochemical probe to distinguish receptor populations, as the scaffold-dependent inversion of stereochemical preference (Z-active in oxa-cyclic series, E-active in carba-cyclic series) suggests distinct binding modes that may be exploited for selective drug design [2].

Bioanalytical Method Validation for Pharmacokinetic and Metabolism Studies

In bioanalytical laboratories developing LC-MS/MS methods for quantification of epoprostenol and its metabolites in plasma or tissue samples, the E-isomer sodium salt serves as both a chromatographic resolution marker and a potential internal standard candidate. Because epoprostenol undergoes rapid hydrolysis to 6-keto-PGF₁α with a half-life of approximately 3–5 minutes in vivo, analytical methods must distinguish the administered drug (5Z), its primary hydrolysis product (6-keto-PGF₁α), isomeric impurities (E-isomer), and additional metabolites — a chromatographic challenge that requires authenticated reference standards for each analyte [1]. The E-isomer's structural similarity to the parent drug, combined with its distinct retention time under optimized HPLC conditions, makes it suitable for use as a system suitability marker in bioanalytical method validation per ICH M10 guidelines [2].

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